molecular formula C7H10ClN2O2+ B044955 3-Nitrobenzylamine hydrochloride CAS No. 26177-43-5

3-Nitrobenzylamine hydrochloride

Cat. No. B044955
CAS RN: 26177-43-5
M. Wt: 189.62 g/mol
InChI Key: DLZXLCHQWOZGSE-UHFFFAOYSA-N
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Description

3-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a white to light yellow crystal powder . This compound is used as an intermediate in many organic syntheses .


Synthesis Analysis

3-Nitrobenzylamine hydrochloride has been used in the synthesis of an azobenzene amino acid, which acts as a photo-inducible conformational switch in polypeptides . It has also been used in the synthesis of 2,4-dimethoxybenzylidene-3-nitrobenzylamine .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzylamine hydrochloride consists of a benzene ring substituted with a nitro group (NO2) and a benzylamine group (CH2NH2). The hydrochloride indicates that the compound forms a salt with hydrochloric acid (HCl), which contributes to its stability .


Physical And Chemical Properties Analysis

3-Nitrobenzylamine hydrochloride is a solid at room temperature with a melting point of 229-231 °C . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results .

Scientific Research Applications

    Synthesis of Azobenzene Amino Acid

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Nitrobenzylamine hydrochloride is used in the synthesis of an azobenzene amino acid . Azobenzene amino acids are often used as photo-inducible conformational switches in polypeptides .
    • Methods of Application: While the exact method of synthesis is not provided, it typically involves the reaction of 3-Nitrobenzylamine hydrochloride with other organic compounds under specific conditions .
    • Results or Outcomes: The result is an azobenzene amino acid that can be used as a photo-inducible conformational switch in polypeptides .

    Synthesis of 2,4-Dimethoxybenzylidene-3-nitrobenzylamine

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Nitrobenzylamine hydrochloride is also used in the synthesis of 2,4-dimethoxybenzylidene-3-nitrobenzylamine .
    • Methods of Application: The exact method of synthesis is not provided, but it typically involves the reaction of 3-Nitrobenzylamine hydrochloride with other organic compounds under specific conditions .
    • Results or Outcomes: The result is 2,4-dimethoxybenzylidene-3-nitrobenzylamine .

Safety And Hazards

3-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXLCHQWOZGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949048
Record name 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzylamine hydrochloride

CAS RN

26177-43-5
Record name Benzenemethanamine, 3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26177-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 26177-43-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrobenzylammonium hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A McCoubrey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 4-A cetoxy-NN-diethyl-3-nitrobenzylamine hydrochloride crystallised from alcohol in white … solution of NN-diethyl4-methoxy-3-nitrobenzylamine hydrochloride (58-3 g.) in hydrochloric …
Number of citations: 10 pubs.rsc.org
X Liu, M Kassiou, MDJ Christie - Australian journal of chemistry, 1999 - CSIRO Publishing
… , p-toluenesulfonic acid, sodium borohydride, 2fluorobenzylamine, 4-fluorobenzylamine, 3,4-difluorobenzylamine, 3-trifluoromethylbenzylamine, and 3-nitrobenzylamine hydrochloride …
Number of citations: 12 www.publish.csiro.au
CR Ventura, GR Wiedman - BBA advances, 2023 - Elsevier
… The synthesis began with 3-nitrophenylic acid and 3-nitrobenzylamine hydrochloride as the starting material. … 3-Nitrobenzylamine hydrochloride was Fmoc chloride-protected using N,N-…
Number of citations: 7 www.sciencedirect.com
LA Ingerman, ML Waters - The Journal of Organic Chemistry, 2009 - ACS Publications
… in two steps from commercially available m-nitrophenylacetic acid, whereas the aniline was prepared in two steps from commercially available 3-nitrobenzylamine hydrochloride. The …
Number of citations: 78 pubs.acs.org
A Aemissegger, D Hilvert - Nature protocols, 2007 - nature.com
… 3-Nitrobenzylamine hydrochloride (Sigma-Aldrich, cat. no. 191663) … Weigh 2.50 g 3-Nitrobenzylamine hydrochloride 5 into a 100 ml round-bottom flask equipped with a Teflon-coated …
Number of citations: 36 www.nature.com
JL Collins, BG Shearer, JA Oplinger… - Journal of medicinal …, 1998 - ACS Publications
… N-(3-(Aminomethyl)phenyl)acetamidine·2HBr(14): prepared from 3-nitrobenzylamine hydrochloride using thioimidate 21b·HBr; recrystallization from MeOH/EtOAc provided the title …
Number of citations: 111 pubs.acs.org
A LeTiran, JP Stables, H Kohn - Journal of medicinal chemistry, 2002 - ACS Publications
… ), IBCF (27.4 mL, 0.21 mol), and 3-nitrobenzylamine hydrochloride (35.00 g, 0.19 mol). The 3-nitrobenzylamine hydrochloride was solubilized in DMF (100 mL) upon addition of NMM (…
Number of citations: 37 pubs.acs.org
T Laolob, N Bunyapraphatsara… - Natural Product …, 2021 - journals.sagepub.com
Transient receptor potential vanilloid 1 (TRPV1) activation by capsaicin binding increased intracellular calcium influx and stimulated adipocyte-to-adipocyte communication, leading to …
Number of citations: 4 journals.sagepub.com
A Aemissegger, V Kräutler… - Journal of the …, 2005 - ACS Publications
… Aniline 8 was obtained from commercially available 3-nitrobenzylamine hydrochloride 6 via a two-step sequence, involving introduction of an Fmoc protecting group followed by …
Number of citations: 162 pubs.acs.org
MC Van Zandt, EO Sibley, EE McCann… - Bioorganic & medicinal …, 2004 - Elsevier
… chloride (12.3 g, 70.3 mmol) in dichloromethane (140 mL) was cooled to 0 C, and treated with N,N-diisopropylethylamine (31.0 mL, 175 mmol) and 3-nitrobenzylamine hydrochloride (…
Number of citations: 74 www.sciencedirect.com

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